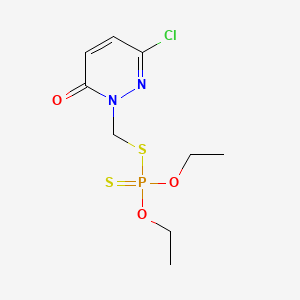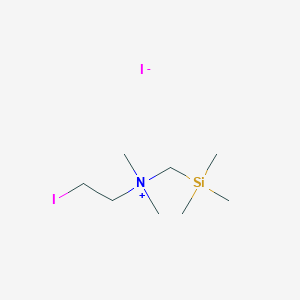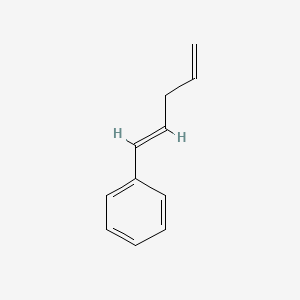
6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like PCl5 for cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one undergoes various types of chemical reactions, including:
Scientific Research Applications
6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit platelet aggregation by targeting specific enzymes involved in the clotting process .
Comparison with Similar Compounds
6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with similar pharmacological properties.
Emorfazone: An anti-inflammatory agent used for its analgesic effects.
Pyridaben: A herbicide with a pyridazinone core structure.
These compounds share the pyridazinone scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
22439-38-9 |
|---|---|
Molecular Formula |
C9H14ClN2O3PS2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
6-chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C9H14ClN2O3PS2/c1-3-14-16(17,15-4-2)18-7-12-9(13)6-5-8(10)11-12/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
YZDMAIMYCYHQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)C=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)


![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)






